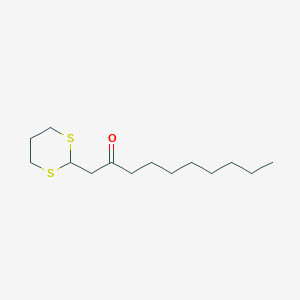
1-(1,3-Dithian-2-YL)decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-2-YL)decan-2-one is a chemical compound with the molecular formula C14H26OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-YL)decan-2-one can be synthesized through the thioacetalization of carbonyl compounds. The process involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include p-toluenesulfonic acid and silica gel, which offer high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and reusable catalysts such as Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)2]. This method allows for high chemoselectivity and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dithian-2-YL)decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Substitution reactions can occur with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfoxides or sulfones, while reduction with H2/Ni can produce the corresponding alcohols .
Scientific Research Applications
1-(1,3-Dithian-2-YL)decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(1,3-Dithian-2-YL)decan-2-one involves its ability to form stable thioacetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the dithiane ring. The compound can act as a nucleophile, attacking electrophilic centers in various reactions. Molecular targets include carbonyl groups in aldehydes and ketones, leading to the formation of stable thioacetal products .
Comparison with Similar Compounds
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with a six-membered ring containing two sulfur atoms.
1,3-Dithiane-2-ylidene: A derivative with a double bond in the ring structure.
Uniqueness: 1-(1,3-Dithian-2-YL)decan-2-one is unique due to its specific substitution pattern on the dithiane ring, which imparts distinct reactivity and stability compared to other dithiane derivatives. Its ability to form stable thioacetal linkages makes it particularly valuable in synthetic organic chemistry .
Properties
CAS No. |
116149-47-4 |
|---|---|
Molecular Formula |
C14H26OS2 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)decan-2-one |
InChI |
InChI=1S/C14H26OS2/c1-2-3-4-5-6-7-9-13(15)12-14-16-10-8-11-17-14/h14H,2-12H2,1H3 |
InChI Key |
IXDMBMVZGOIOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CC1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


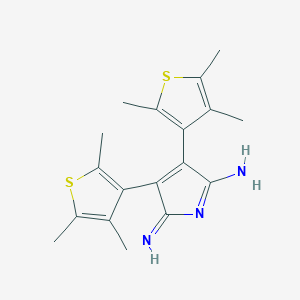
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
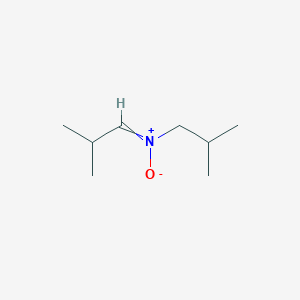
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
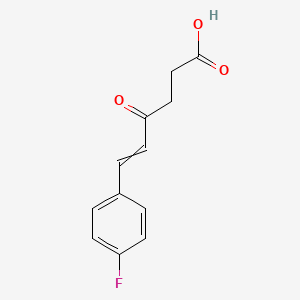
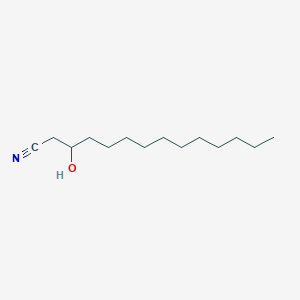
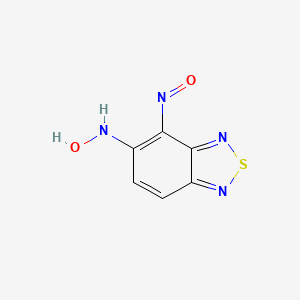
![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
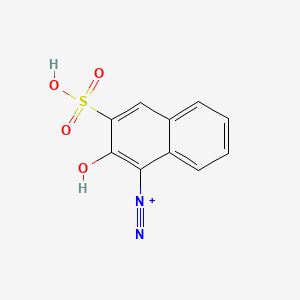
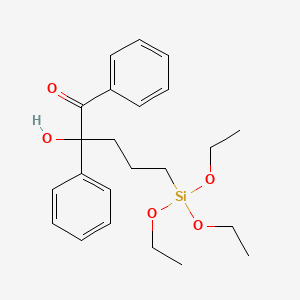
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)
![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
